

# An In-depth Technical Guide to 1,4-Diisopropoxybenzene

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## Compound of Interest

Compound Name: 1,4-Diisopropoxybenzene

Cat. No.: B1346915

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **1,4-diisopropoxybenzene**. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

## Chemical Identity and Structure

IUPAC Name: 1,4-di(propan-2-yloxy)benzene[1]

Synonyms: p-Diisopropoxybenzene, Benzene, 1,4-bis(1-methylethoxy)-[1]

Chemical Structure:

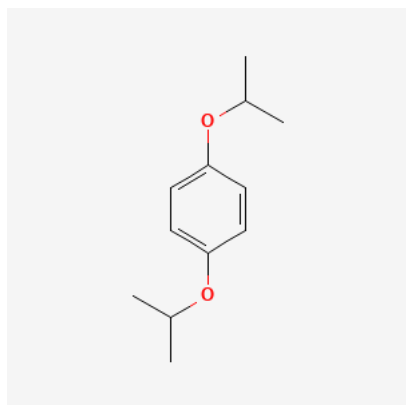


Figure 1. Chemical structure of **1,4-diisopropoxybenzene**.

Molecular Formula: C<sub>12</sub>H<sub>18</sub>O<sub>2</sub>[1][2][3]

Molecular Weight: 194.27 g/mol [1][2][3]

CAS Number: 7495-78-5[1][2][3]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **1,4-diisopropoxybenzene**.

Property	Value	Reference(s)
Appearance	Colorless liquid	[2]
Boiling Point	235 °C	[4]
264.8 °C at 760 mmHg	[2][3]	
Density	0.951 g/mL	[2][3]
0.8572 g/cm <sup>3</sup> at 20 °C	[4]	
Flash Point	93 °C	[2][3]
Refractive Index	1.48	[2]

## Spectroscopic Data (Predicted)

While experimental spectra for **1,4-diisopropoxybenzene** are not readily available in public databases, the expected spectral features can be predicted based on its chemical structure.

Spectroscopy	Expected Peaks and Features
$^1\text{H}$ NMR	- Septet: A signal corresponding to the two equivalent methine protons ( $-\text{O}-\text{CH}(\text{CH}_3)_2$ ) of the isopropyl groups. - Doublet: A signal for the twelve equivalent methyl protons ( $-\text{O}-\text{CH}(\text{CH}_3)_2$ ) of the isopropyl groups. - Singlet or AA'BB' system: Signals for the four aromatic protons on the para-substituted benzene ring.
$^{13}\text{C}$ NMR	- Signals for the two types of carbon atoms in the isopropyl groups (methine and methyl carbons). - Signals for the two types of carbon atoms in the benzene ring (ipso-carbons attached to the oxygen atoms and the ortho-carbons).
Infrared (IR)	- $\sim 2850\text{-}3000\text{ cm}^{-1}$ : C-H stretching vibrations of the alkyl (isopropyl) groups. - $\sim 1500\text{-}1600\text{ cm}^{-1}$ : C=C stretching vibrations of the aromatic ring. - $\sim 1200\text{-}1300\text{ cm}^{-1}$ : C-O stretching vibrations of the ether linkages. - $\sim 800\text{-}850\text{ cm}^{-1}$ : Out-of-plane C-H bending vibrations characteristic of para-disubstituted benzenes.
Mass Spectrometry	- Molecular Ion Peak ( $\text{M}^+$ ): A peak at $m/z = 194$ , corresponding to the molecular weight of the compound. - Fragment Ions: Fragmentation may involve the loss of isopropyl groups or other characteristic fragments.

## Experimental Protocol: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a well-established and versatile method for the preparation of ethers, including aromatic ethers like **1,4-diisopropoxybenzene**.<sup>[5][6][7][8][9]</sup> This method involves the reaction of an alkoxide with a suitable alkyl halide. For the synthesis of **1,4-**

**diisopropoxybenzene**, hydroquinone is reacted with an isopropyl halide in the presence of a base.

Reaction Scheme:

Caption: Synthesis workflow for **1,4-diisopropoxybenzene**.

## Applications and Research Interest

**1,4-Diisopropoxybenzene** serves as a valuable intermediate in organic synthesis. Its structural motif is of interest in the development of new materials and potentially as a building block in the synthesis of more complex molecules for pharmaceutical applications. The isopropoxy groups can influence the lipophilicity and metabolic stability of a parent molecule, which are important considerations in drug design. Further research into its biological activities and applications is warranted.

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## References

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